molecular formula C22H28N2O B13404717 Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- CAS No. 90736-12-2

Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-

Cat. No.: B13404717
CAS No.: 90736-12-2
M. Wt: 336.5 g/mol
InChI Key: JNQPTABAZAHVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide lies in its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

90736-12-2

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C22H28N2O/c1-18-8-10-21(11-9-18)24(19(2)25)22-13-16-23(17-14-22)15-12-20-6-4-3-5-7-20/h3-11,22H,12-17H2,1-2H3

InChI Key

JNQPTABAZAHVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.